2-(Isopropylsulfonyl)ethanol hydrate

Description

BenchChem offers high-quality 2-(Isopropylsulfonyl)ethanol hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isopropylsulfonyl)ethanol hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

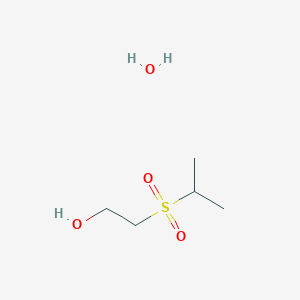

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propan-2-ylsulfonylethanol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S.H2O/c1-5(2)9(7,8)4-3-6;/h5-6H,3-4H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQGRXNFFDATIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCO.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679283 | |

| Record name | 2-(Propane-2-sulfonyl)ethan-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-21-4, 98288-49-4 | |

| Record name | Ethanol, 2-[(1-methylethyl)sulfonyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propane-2-sulfonyl)ethan-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure and synthesis of 2-(Isopropylsulfonyl)ethanol hydrate

Structure, Synthesis, and Strategic Utility in Covalent Drug Discovery

Executive Summary

2-(Isopropylsulfonyl)ethanol (CAS 98288-49-4), often supplied as a stable hydrate, is a specialized organosulfur building block used primarily in the synthesis of vinyl sulfone warheads for targeted covalent drugs (TCDs).[1][2] Unlike the more common ethyl or methyl analogs, the isopropyl group provides unique steric bulk and lipophilicity, modulating the reactivity and pharmacokinetic profile of the resulting electrophiles. This guide details the structural properties, a scalable oxidation-based synthesis protocol, and the mechanistic application of this molecule in generating Michael acceptors for cysteine profiling.

Structural Analysis & Physicochemical Properties

The molecule consists of a polar sulfonyl group (

Key Structural Features

-

Sulfonyl Core: A strong electron-withdrawing group (EWG) that acidifies the

-protons (adjacent to the sulfur), facilitating base-promoted elimination.[1] - -Hydroxy Group: Serves as a latent leaving group.[1] Upon activation (e.g., mesylation) or under thermal/basic conditions, it eliminates to form the vinyl sulfone.

-

Isopropyl Tail: Increases steric hindrance compared to methyl/ethyl analogs, potentially improving metabolic stability and selectivity in protein binding.

| Property | Data |

| IUPAC Name | 2-(Propane-2-sulfonyl)ethan-1-ol |

| CAS Number | 98288-49-4 |

| Molecular Formula | |

| Molecular Weight | 152.21 g/mol |

| Physical State | Viscous liquid or low-melting solid (hygroscopic) |

| Solubility | Soluble in water, ethanol, DMSO, DCM |

| pKa ( | ~29 (DMSO) - sufficiently acidic for base-catalyzed elimination |

Synthesis Pathways[5][6][7][8]

The industrial and laboratory standard for synthesizing 2-(isopropylsulfonyl)ethanol involves the chemoselective oxidation of its sulfide precursor, 2-(isopropylthio)ethanol.[1] Direct sulfonylation of ethanol is less efficient due to competing side reactions.

Mechanistic Pathway (Graphviz)[1]

Figure 1: Two-step synthesis pathway via sulfide alkylation and subsequent oxidation.

Detailed Experimental Protocol

Objective: Synthesis of 2-(isopropylsulfonyl)ethanol hydrate via Tungstate-catalyzed Hydrogen Peroxide oxidation. Scale: 100 mmol (approx. 15 g output).

Phase 1: Preparation of 2-(Isopropylthio)ethanol

-

Setup: Charge a 250 mL 3-neck round-bottom flask with 2-propanethiol (100 mmol) and potassium carbonate (120 mmol) in acetone (100 mL).

-

Addition: Add 2-chloroethanol (105 mmol) dropwise over 20 minutes while maintaining temperature at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of thiol.

-

Workup: Filter off solids (

,

Phase 2: Oxidation to Sulfone (The Critical Step)

Note: Sulfide to sulfone oxidation is highly exothermic. Temperature control is critical to prevent "runaway" reactions.

-

Catalyst Loading: Dissolve the sulfide intermediate (from Phase 1) in Methanol (50 mL). Add Sodium Tungstate dihydrate (

, 2 mol%) as the catalyst. -

Oxidant Addition: Cool the solution to 0°C. Slowly add 30% Hydrogen Peroxide (

, 220 mmol, 2.2 equiv) dropwise.-

Control Point: Maintain internal temperature < 10°C during addition.

-

-

Completion: Allow to warm to RT and stir overnight. The reaction typically completes in 6–12 hours.

-

Quench: Test for peroxides. If positive, quench with saturated sodium sulfite solution.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

-

Purification: The crude product is often pure enough. For high purity, recrystallize from Ethanol/Hexane or perform silica gel chromatography (100% EtOAc). The product will likely isolate as a hygroscopic solid or hydrate.

Applications in Drug Development[9]

The primary utility of 2-(isopropylsulfonyl)ethanol lies in its ability to function as a masked vinyl sulfone .[1] Vinyl sulfones are "soft" electrophiles that react specifically with cysteine residues in proteins, making them ideal for Targeted Covalent Inhibitors (TCIs).

Mechanism: In Situ Generation of Warheads

The hydroxy group can be converted to a leaving group (LG, e.g., mesylate, tosylate, or chloride). Treatment with a base (e.g., TEA or DIPEA) triggers

Figure 2: Activation pathway from the alcohol precursor to the cysteine-bound adduct.[1]

Comparative Advantage

| Feature | Isopropyl Sulfone | Methyl/Ethyl Sulfone | Phenyl Sulfone |

| Steric Bulk | Moderate (Branched) | Low | High |

| Lipophilicity | Moderate ( | Low ( | High |

| Reactivity | Tunable (Sterics slow approach) | High | Moderate |

| Metabolic Stability | Good (Branched alkyl) | Moderate | Variable |

Safety & Handling

-

Hazards: The compound is an irritant.[3] The synthesis involves

, a strong oxidant. -

Storage: Hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon) at RT.

-

Stability: Stable under neutral/acidic conditions. Unstable in strong base (undergoes elimination).

References

-

Sulfide Oxidation Methodology

-

Vinyl Sulfones in Drug Discovery

-

Gehringer, M., & Laufer, S. A. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019. Link

-

-

Physical Properties & CAS Data

-

PubChem Compound Summary for CID 10549 (Analogous Ethyl derivative) and CAS 98288-49-4. Link

-

- General Synthesis of Sulfonyl Ethanols: Field, L. "Sulfones and Sulfoxides." Organic Chemistry of Sulfur, Plenum Press, 1977.

Sources

Technical Guide: Spectral Characterization of 2-(Isopropylsulfonyl)ethanol Hydrate

This guide provides an in-depth technical analysis of the spectral characteristics of 2-(Isopropylsulfonyl)ethanol hydrate , a critical intermediate in the synthesis of vinyl sulfones used for protein labeling and cysteine-reactive drug linkers.

Executive Summary & Chemical Context

2-(Isopropylsulfonyl)ethanol (CAS: 98288-49-4 for hydrate) is a functionalized sulfone primarily utilized as a "masked" vinyl sulfone. Under basic conditions, it undergoes

-

IUPAC Name: 2-(Propan-2-ylsulfonyl)ethan-1-ol

-

Molecular Formula:

-

Molecular Weight (Anhydrous): 152.21 g/mol

-

Core Utility: Precursor for cysteine-selective bioconjugation reagents.

Synthesis & Structural Logic

Understanding the spectral data requires knowledge of the synthesis pathway, as impurities (sulfides, vinyl sulfones) often appear in crude spectra. The compound is typically synthesized via the alkylation of 2-mercaptoethanol followed by oxidation.

Synthesis Pathway Diagram

Figure 1: Synthetic route from mercaptoethanol to the sulfonyl ethanol target, highlighting the potential vinyl sulfone degradation product.

Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) data is dominated by the electron-withdrawing effect of the sulfonyl (

H NMR (Proton NMR)

Solvent:

| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| A | 1.35 - 1.42 | Doublet (d) | 6H | ~7.0 Hz | Methyls are split by the single methine proton. | |

| B | 3.15 - 3.25 | Septet (sept) | 1H | ~7.0 Hz | Deshielded by | |

| C | 3.20 - 3.35 | Triplet (t) | 2H | ~6.0 Hz | ||

| D | 4.05 - 4.15 | Triplet (t) | 2H | ~6.0 Hz | ||

| E | 2.5 - 4.5 | Broad Singlet | 1H | - | Variable; depends on concentration and water content (hydrate). |

Critical Diagnostic:

-

Look for the septet around 3.2 ppm. This confirms the isopropyl group is attached to the electron-withdrawing sulfur. In the sulfide precursor, this septet would be significantly upfield (~2.9 ppm).

-

The hydrate water peak often appears as a sharp singlet in

around 1.5-1.6 ppm or merges with the OH signal.

C NMR (Carbon NMR)

| Carbon Type | Shift ( | Assignment Logic |

| Isopropyl | 15.0 - 16.5 | Terminal methyl groups. |

| Isopropyl | 52.0 - 54.0 | Methine carbon attached to |

| 55.0 - 57.0 | Methylene | |

| 58.0 - 60.0 | Methylene |

Infrared Spectroscopy (FT-IR)

The IR spectrum is distinct due to the strong sulfonyl stretches and the hydroxyl group.

| Wavenumber ( | Vibration Mode | Intensity | Description |

| 3300 - 3500 | O-H Stretch | Strong, Broad | Indicates the alcohol and the hydrate water molecules (H-bonding network). |

| 2900 - 2980 | C-H Stretch | Medium | Aliphatic C-H stretches from the isopropyl and ethyl backbone. |

| 1280 - 1300 | Strong | Diagnostic band for sulfones (higher frequency than sulfoxides). | |

| 1120 - 1150 | Strong | The second diagnostic sulfone band. | |

| 1040 - 1060 | C-O Stretch | Strong | Primary alcohol C-O stretch. |

Experimental Note: If the sample is a hydrate, the O-H region will be particularly broad and may obscure weak C-H stretches around 3000

Mass Spectrometry (MS)

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).[1] Molecular Weight: 152.21 Da (Anhydrous).

Fragmentation Pathway (EI)

In Electron Impact MS, the molecular ion is often weak. The molecule fragments characteristic of sulfones and alcohols.

-

Molecular Ion (

): m/z 152 (often very weak or absent). -

Loss of Isopropyl (

): m/z 109. Cleavage of the S-C(isopropyl) bond. -

-Cleavage (Alcohol): m/z 31 (

-

McLafferty-like Rearrangement: Sulfones with

-hydrogens can undergo rearrangement, though less common here due to short chain length.

MS Logic Diagram

Figure 2: Predicted fragmentation pattern for 2-(isopropylsulfonyl)ethanol under electron impact ionization.

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure accurate integration of the hydrate water vs. the hydroxyl proton:

-

Solvent Choice: Use DMSO-d6 if you wish to observe the distinct OH coupling (doublet or triplet depending on exchange). Use CDCl3 for routine characterization, though OH peaks will be broad.

-

Concentration: Dissolve ~10 mg of the hydrate in 0.6 mL of solvent.

-

Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay).

-

Verification: If the spectrum shows vinyl protons (multiplets at 6.0 - 7.0 ppm), the sample has undergone elimination. Discard and repurify.

Protocol B: Handling the Hydrate

The hydrate form is stable but can release water if heated under vacuum.

-

Drying: Do not heat above 40°C under high vacuum (< 1 mbar) if you intend to keep the hydrate stoichiometry.

-

Storage: Store at 4°C in a desiccator.

References

-

Synthesis of Vinyl Sulfones

- Source: US Patent 2,801,267. "Production of Vinyl Sulfones." Describes the oxidation of thio-ethanols to sulfonyl-ethanols as precursors.

-

URL:

-

General Sulfone Spectral Data

- Source: NIST Chemistry WebBook. "2-(Methylsulfonyl)

-

URL:

-

Oxidation Methodology

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2-(Isopropylsulfonyl)ethanol Hydrate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2-(Isopropylsulfonyl)ethanol hydrate, a molecule of interest in pharmaceutical development. In the absence of extensive public data on this specific hydrate, this document outlines a robust, scientifically-grounded approach based on established analytical methodologies and first-principles chemical understanding. We detail the requisite experimental protocols, from fundamental physicochemical characterization to in-depth thermal and degradation analyses, equipping researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this and similar compounds. The guide emphasizes the causality behind experimental choices and provides self-validating systems for ensuring data integrity, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Critical Role of Solid-State Characterization

The physical and chemical stability of an active pharmaceutical ingredient (API) are paramount to ensuring its safety, efficacy, and shelf-life. For crystalline solids, particularly hydrates, the presence of water molecules within the crystal lattice introduces a layer of complexity that must be thoroughly understood. The hydrate form of a compound can exhibit significantly different physicochemical properties compared to its anhydrous counterpart, including solubility, dissolution rate, and stability.[1][2] Therefore, a comprehensive analysis of a hydrated API like 2-(Isopropylsulfonyl)ethanol hydrate is not merely a regulatory requirement but a fundamental component of robust drug development.

This guide will systematically address the critical questions surrounding the stability of 2-(Isopropylsulfonyl)ethanol hydrate:

-

What is the nature and stoichiometry of the hydrate?

-

Under what conditions does it dehydrate?

-

What are the thermodynamic and kinetic parameters of its thermal behavior?

-

What are its likely degradation pathways under various stress conditions?

By following the methodologies outlined herein, researchers can build a complete stability profile, enabling informed decisions in formulation, packaging, and storage.

Physicochemical Properties of 2-(Isopropylsulfonyl)ethanol Hydrate

| Property | Expected Characteristics & Measurement Methodology |

| Molecular Formula | C₅H₁₂O₃S·xH₂O |

| Molecular Weight | 152.21 g/mol (anhydrous) + (18.02 * x) g/mol |

| Appearance | Likely a white to off-white crystalline solid. Visual inspection and microscopy are used for initial characterization. |

| Solubility | The presence of the hydroxyl (-OH) and sulfonyl (-SO₂) groups suggests high solubility in water and polar organic solvents.[3][4] Solubility studies would be conducted across a range of pH values and in different solvent systems, quantified by techniques like HPLC. |

| Hygroscopicity | The stability of the hydrate form will be dependent on the ambient relative humidity (RH). Dynamic Vapor Sorption (DVS) is the definitive technique to assess its hygroscopic nature and identify critical humidity thresholds for phase transitions.[5][6] |

Thermal Stability Analysis

Thermal analysis techniques are indispensable for characterizing the stability of pharmaceutical hydrates.[2] They provide quantitative data on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[7][8] For a hydrate, this is the primary method for determining the water content and the temperature range of dehydration.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(Isopropylsulfonyl)ethanol hydrate into an alumina or platinum crucible.[7]

-

Atmosphere: Use an inert atmosphere, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.[9]

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min. A slower heating rate can be used to resolve overlapping thermal events.[10]

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Calculate the stoichiometric number of water molecules (x) from the observed mass loss corresponding to the dehydration step.

-

Determine the onset and peak temperatures of dehydration from the derivative of the TGA curve (DTG).

-

A typical TGA thermogram for a hydrate will show a distinct mass loss step corresponding to the loss of water molecules. The temperature at which this occurs indicates the thermal stability of the hydrate. A multi-step mass loss would suggest the presence of different water binding environments within the crystal lattice.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on endothermic and exothermic processes, such as dehydration, melting, and decomposition.[11][12]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pinhole in the lid is often used to allow evolved water vapor to escape.

-

Atmosphere: Use an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature beyond the melting or decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to dehydration and melting.

-

Identify exothermic peaks, which may indicate decomposition or crystallization events.

-

Integrate the peak areas to determine the enthalpy of these transitions (ΔH).

-

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature.[13][14] It is crucial for understanding the hygroscopicity and the stability of the hydrate under different humidity conditions.

-

Sample Preparation: Place approximately 10-20 mg of the sample in the DVS instrument's sample pan.

-

Temperature: Set the temperature to 25 °C.

-

Humidity Program:

-

Dry the sample at 0% RH until mass equilibrium is reached.

-

Increase the RH in steps of 10% from 0% to 90%.

-

Decrease the RH in steps of 10% from 90% back to 0%.

-

At each step, the criterion for mass equilibrium (e.g., dm/dt ≤ 0.002% min⁻¹) must be met.

-

-

Data Analysis:

-

Plot the change in mass (%) versus the target RH to generate a sorption-desorption isotherm.

-

Analyze the isotherm to determine the hygroscopicity, critical humidity points for hydration/dehydration, and any hysteresis.

-

Caption: Workflow for the thermal analysis of 2-(Isopropylsulfonyl)ethanol hydrate.

Degradation Profile Analysis

Understanding how a molecule degrades under stress is a cornerstone of stability testing. Forced degradation studies, as outlined in ICH guidelines (Q1A(R2)), are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16][17]

Proposed Degradation Pathways

Based on the structure of 2-(Isopropylsulfonyl)ethanol, the primary sites susceptible to degradation are the hydroxyl group and the carbon-sulfur bonds of the sulfone group.

-

Oxidation of the Primary Alcohol: The primary alcohol moiety is susceptible to oxidation. Mild oxidation would yield the corresponding aldehyde, 2-(isopropylsulfonyl)acetaldehyde. Stronger oxidative conditions could lead to the formation of the carboxylic acid, 2-(isopropylsulfonyl)acetic acid.[18][19]

-

Dehydration: Under thermal or acidic stress, the ethanol moiety could undergo dehydration to form isopropyl vinyl sulfone.

-

Cleavage of C-S Bond: The carbon-sulfur bond in sulfones can be cleaved under harsh thermal or photolytic conditions, potentially leading to the elimination of sulfur dioxide (SO₂).[20] Acyclic aliphatic sulfones generally exhibit high thermal stability, with decomposition onsets often above 350 °C.[20]

-

Hydrolysis: While sulfones are generally stable to hydrolysis, extreme pH conditions combined with high temperatures could potentially lead to cleavage of the sulfonyl group.

Caption: Proposed degradation pathways for 2-(Isopropylsulfonyl)ethanol.

Forced Degradation Protocol

A systematic forced degradation study should be conducted to explore these pathways.[21][22]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the sample (e.g., 1 mg/mL) in 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis. |

| Base Hydrolysis | Dissolve the sample (e.g., 1 mg/mL) in 0.1 M NaOH. Heat at 60-80 °C for a specified period. Neutralize the sample before analysis. |

| Oxidation | Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction over time. |

| Thermal Degradation | Expose the solid sample to dry heat (e.g., 80 °C, 105 °C) for an extended period. Also, test the solution state by refluxing in a neutral solvent. |

| Photostability | Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[22] Run a dark control in parallel. |

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[15][21]

Analytical Methodology for Degradant Identification

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the degradation products from the parent API.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective.

-

Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of the degradants.

-

Analysis of Stressed Samples: Inject the stressed samples into the HPLC system. The resulting chromatograms will show the parent peak decreasing and new peaks corresponding to degradation products appearing.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying the structures of the unknown degradation products.[23][24][25] By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each degradant. Further fragmentation using tandem MS (MS/MS) can provide structural fragments, allowing for the elucidation of the complete chemical structure.[26]

Conclusion

The comprehensive characterization of 2-(Isopropylsulfonyl)ethanol hydrate requires a multi-faceted analytical approach. This guide has provided a detailed roadmap for researchers to follow, beginning with fundamental physicochemical assessments and progressing through rigorous thermal and stability analyses. By systematically applying Thermogravimetric Analysis, Differential Scanning Calorimetry, and Dynamic Vapor Sorption, the behavior of the hydrate form can be fully understood. Furthermore, a structured forced degradation study, coupled with a stability-indicating HPLC method and LC-MS for structural elucidation, will reveal the intrinsic stability of the molecule and its potential degradation pathways.

Adherence to these scientifically sound and logically structured protocols will ensure the generation of high-quality, reliable data, which is essential for the successful development and regulatory submission of any pharmaceutical product containing 2-(Isopropylsulfonyl)ethanol hydrate.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003. [Link]

-

Chornet, E. and S. Czernik, Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 2017. 31(6): p. 6053-6063. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Fung, F.K. and S.L. Nail, Determination of water content in pharmaceutical hydrates by differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 2001. 65(3): p. 775-786. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

SGS. Forced Degradation Testing. [Link]

-

Jain, D. and S.K. Basniwal, Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 2013. 50: p. 1-14. [Link]

-

AZoM. Dynamic Vapour Sorption for Determination of Hydrate Formation and Loss. [Link]

-

Li, Y., et al., Application of LCMS in small-molecule drug development. Drug Discovery World, 2016. [Link]

-

ResearchGate. Differential scanning calorimetry (DSC) overlay of channel hydrates. [Link]

-

Cicala, G., et al., Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 2018. 10(11): p. 1205. [Link]

-

Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]

-

Wolska, J. and K.A. Ciesielski, Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Molecules, 2020. 25(19): p. 4633. [Link]

-

MEL Science. How the oxidation of primary alcohols takes place. [Link]

-

Kice, J.L. and K. Krowicki, The Thermal Decomposition of Benzenediazo Sulfones. 11. Benzyl Benzenediazo Sulfone1. The Journal of Organic Chemistry, 1965. 30(11): p. 3815-3820. [Link]

-

ProUmid. DVS Systems | Dynamic Vapor Sorption. [Link]

-

Demetzos, C. and P. Pippa, Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmaceutical and Biomedical Analysis, 2014. 98: p. 170-177. [Link]

-

Analytical Cannabis. Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Cederbaum, A.I., Alcohol metabolism. Clinics in liver disease, 2012. 16(4): p. 667-685. [Link]

-

METTLER TOLEDO. Dynamic Vapor Sorption. [Link]

-

Surface Measurement Systems. Dynamic Vapor Sorption. [Link]

-

Wikipedia. Dynamic vapor sorption. [Link]

-

Zhang, Y., et al., Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Omega, 2017. 2(8): p. 4751-4757. [Link]

-

Schmidt, S., et al., Biocatalytic Oxidation of Alcohols. Catalysts, 2018. 8(12): p. 609. [Link]

-

EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]

-

XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]

-

Zaikin, V.G. and V.I. Mikaya, Thermal decomposition of trimethylene sulfone and 3‐methyl sulfolane. Journal of Analytical and Applied Pyrolysis, 2002. 64(2): p. 269-281. [Link]

-

SII NanoTechnology Inc. Measuring Crystal Water in Hydrates by Thermogravimetry. [Link]

-

E-H, Kerns and L Di, The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 2000. 22(6): p. 1157-71. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Nagavi, J.B., et al., MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. International Journal Of Pharma Research and Health Sciences, 2018. 6(3): p. 2673-2682. [Link]

-

Amrani, M., et al., The role of labile sulfur compounds in thermal chemical sulfate reduction. Geochimica et Cosmochimica Acta, 2010. 74(18): p. 5292-5307. [Link]

-

Sichina, W.J., Measurement of Waters of Hydration with Pyris 6 TGA. PerkinElmer Instruments. [Link]

-

Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]

-

PubChem. 2-(Ethylsulfonyl)ethanol. [Link]

-

PubChem. 2-(Isopropylamino)ethanol. [Link]

-

ChemBK. Ethanol,2-(ethylsulfinyl)-. [Link]

-

Solubility of Things. 2-(Isopropylamino)ethanol. [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Ethylsulfonyl)ethanol | C4H10O3S | CID 10549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. azom.com [azom.com]

- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 7. epfl.ch [epfl.ch]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. thermalsupport.com [thermalsupport.com]

- 10. skb.skku.edu [skb.skku.edu]

- 11. Sci-Hub. Determination of water content in pharmaceutical hydrates by differential scanning calorimetry / International Journal of Pharmaceutics, 1992 [sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. Forced Degradation Testing | SGS Thailand [sgs.com]

- 18. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 19. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pharmahealthsciences.net [pharmahealthsciences.net]

Methodological & Application

Application Note: A Validated Protocol for the Sulfation of 2-Isopropoxyethanol

Abstract

This application note provides a comprehensive, step-by-step protocol for the sulfation of 2-isopropoxyethanol, yielding 2-isopropoxyethyl hydrogen sulfate. This process, a specific type of sulfonation, transforms the parent alcohol into an alkyl sulfate, a class of compounds with significant utility as surfactants, detergents, and chemical intermediates.[1][2] The protocol detailed herein utilizes chlorosulfonic acid as the sulfating agent, a highly effective but hazardous reagent requiring stringent safety measures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, the chemical rationale behind each step, critical safety protocols, and methods for product purification and characterization.

Introduction and Scientific Principle

2-Isopropoxyethanol, also known as isopropyl cellosolve, is a versatile organic compound featuring both ether and alcohol functional groups.[3] Its utility as a solvent and chemical intermediate is well-established.[4][5] The introduction of a sulfonic acid group via sulfation dramatically alters its physicochemical properties, imparting amphiphilic characteristics. The resulting product, an alkyl sulfate, possesses a polar head (the sulfate group) and a nonpolar tail (the isopropoxyethyl group), making it an effective surfactant.[6]

The sulfation of alcohols is a cornerstone reaction in organic synthesis. While various reagents can accomplish this transformation, including sulfur trioxide complexes and oleum, chlorosulfonic acid (ClSO₃H) is a powerful and efficient choice for producing alkyl sulfuric acids.[7][8][9] The reaction is a direct electrophilic attack on the alcohol's oxygen atom by the sulfur atom of the chlorosulfonic acid.

Reaction Mechanism: The reaction proceeds via the formation of an alkyl chlorosulfate intermediate, which then readily eliminates hydrogen chloride (HCl) gas to form the stable alkyl sulfuric acid product. The overall transformation is highly exothermic and irreversible due to the evolution of HCl gas.

Caption: Reaction mechanism for the sulfation of 2-isopropoxyethanol.

Health and Safety Precautions

WARNING: Chlorosulfonic acid is an extremely corrosive and hazardous substance that reacts violently with water.[10][11] This entire procedure must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Mandatory PPE includes a full-face shield, acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and an acid-resistant apron.[11][12] A self-contained breathing apparatus may be necessary for emergencies.[13]

-

Reagent Handling: Chlorosulfonic acid is a powerful lachrymator and is highly toxic if inhaled.[13][14] It is also hygroscopic and reacts explosively with water, releasing large quantities of corrosive hydrochloric and sulfuric acid fumes.[11] Never add water to chlorosulfonic acid.[12] All glassware must be scrupulously dried before use.

-

Spill Management: Spills must be contained immediately to prevent runoff.[10] Neutralize small spills with an inert absorbent material like sodium bicarbonate or dry sand. Do not use water to clean up spills.[12][13] Ensure an acid spill kit is readily accessible.

-

Emergency Facilities: An emergency safety shower and eyewash station must be located in the immediate vicinity of the work area.[10][15]

Materials and Equipment

Reagents

| Reagent | Formula | Purity | Supplier | Notes |

| 2-Isopropoxyethanol | C₅H₁₂O₂ | ≥99% | Sigma-Aldrich | Store in a cool, dry place. |

| Chlorosulfonic Acid | ClSO₃H | ≥99% | Sigma-Aldrich | Handle with extreme caution in a fume hood.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous, ≥99.8% | Fisher Scientific | Used as the reaction solvent. |

| Sodium Hydroxide (NaOH) | NaOH | ACS Reagent Grade | VWR | For neutralization. |

| Sodium Chloride (NaCl) | NaCl | ACS Reagent Grade | VWR | For brine solution. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Reagent Grade | VWR | For drying organic layers. |

| Deionized Water | H₂O | 18.2 MΩ·cm | Millipore | For work-up procedures. |

Equipment

-

Three-neck round-bottom flask (500 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Pressure-equalizing addition funnel (125 mL), oven-dried

-

Thermometer (-20 to 100 °C)

-

Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

-

Ice-salt bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

This protocol outlines the synthesis of 2-isopropoxyethyl hydrogen sulfate on a 0.1 molar scale.

Caption: Experimental workflow for the sulfation of 2-isopropoxyethanol.

Step-by-Step Methodology:

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried and cooled under a stream of nitrogen to prevent any reaction with atmospheric moisture.[16]

-

Initial Charging: In the fume hood, charge the flask with 2-isopropoxyethanol (10.42 g, 0.1 mol) and 150 mL of anhydrous dichloromethane (DCM). Begin stirring to ensure the solution is homogenous.

-

Cooling: Place the flask in an ice-salt bath and cool the stirring solution to between 0 °C and 5 °C. A stable low temperature is crucial for controlling the highly exothermic reaction and minimizing byproduct formation.[16]

-

Addition of Sulfating Agent: Carefully charge the addition funnel with chlorosulfonic acid (12.82 g, 0.11 mol, 1.1 equivalents). Add the chlorosulfonic acid dropwise to the cooled alcohol solution over a period of 60-90 minutes. Causality Insight: A slow, controlled addition is paramount. A rapid addition will cause a dangerous temperature spike, leading to charring of the organic material and excessive HCl evolution.[7] The internal temperature must be maintained below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed; ensure the fume hood provides adequate ventilation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Then, remove the ice bath and let the reaction mixture slowly warm to room temperature. Continue stirring for another 2 hours to ensure the reaction goes to completion.

-

Quenching: Prepare a 1 L beaker containing approximately 300 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture into the beaker. This quenching step is highly exothermic and must be performed cautiously to control the reaction of any unreacted chlorosulfonic acid with water.[16]

-

Neutralization and Work-up: Transfer the quenched mixture to a 1 L separatory funnel. The product, 2-isopropoxyethyl hydrogen sulfate, is an acid and will reside in the aqueous layer. Slowly add a cold (~4 °C) 10% aqueous sodium hydroxide solution dropwise with frequent shaking and venting until the pH of the aqueous layer is between 7 and 8. This converts the acidic product to its more stable and water-soluble sodium salt.

-

Purification: Separate the aqueous layer from the organic DCM layer. Wash the aqueous layer twice with 50 mL portions of DCM to remove any unreacted 2-isopropoxyethanol and other organic-soluble impurities. Discard the organic layers. The resulting aqueous solution contains the desired sodium 2-isopropoxyethyl sulfate. For a more concentrated product, the water can be removed under reduced pressure using a rotary evaporator.

Product Characterization

The identity and purity of the final product, sodium 2-isopropoxyethyl sulfate, should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result |

| ¹H NMR (D₂O, 400 MHz) | δ ~4.1-4.2 (t, 2H, -O-CH₂-CH₂-O-SO₃), δ ~3.6-3.7 (t, 2H, -O-CH₂-CH₂-O-SO₃), δ ~3.5-3.6 (sept, 1H, -CH(CH₃)₂), δ ~1.1-1.2 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (D₂O, 100 MHz) | Expected peaks for all 5 unique carbon atoms. |

| FT-IR (ATR) | Strong S=O stretching bands (~1250 cm⁻¹), C-O-S stretching (~1000 cm⁻¹), absence of broad O-H stretch from starting alcohol (~3300 cm⁻¹). |

| Ion Chromatography | A single major peak corresponding to the alkyl sulfate anion, allowing for quantification.[17] |

Conclusion

This application note details a reliable and reproducible protocol for the sulfation of 2-isopropoxyethanol using chlorosulfonic acid. The procedure emphasizes rigorous safety measures due to the hazardous nature of the primary reagent. By carefully controlling the reaction temperature and addition rate, high conversion to the desired 2-isopropoxyethyl hydrogen sulfate can be achieved. The subsequent neutralization and purification steps yield the sodium salt of the product in an aqueous solution, suitable for a variety of applications in research and development. The characterization methods provided offer a framework for validating the synthesis and ensuring product quality.

References

- BenchChem. (n.d.). Application Notes and Protocols for Sulfonation Reactions Using Oleum. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHortKd16lUqbavSvp_cpBCsuyJD0GBzgDHIhKnIKM0E1ceV_jTU_F73CagYt44bQDrHbe9zEZJJpaF-dmkrSEMmjDsHADmEInYxHSE7CZcTdAS0geyr7rz_z8N_CEN9wROFVAYLJV6sqRYgGQoD8lwL3m7trCEBxeb_QC2_08aWFn84bZkZMonc3TtyE50d9jpY04ILYWIrQ0Nctl9NVfNPg8=]

- Atul Ltd. (n.d.). Chlorosulfonic acid. Technical Data Sheet. Retrieved from Atul Ltd. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG76kn7A314VM89WaXvIqLOFeNjeBwHVvDJu0TnPVBGw3-nhS7t8qYibjlsr-CpnrBlk-nOAvm5Jw8cVIkjLsMax8k0Doil6u6rqnG3vNnfDCgREDB98ecNcRSshbWABgdLiyynI3UAEj7VKzZLpP9TwgNFTppKAEv1_FMRx21h]

- Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from Veolia North America website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq_XhBHybYm0gHbkDyMXfiOk6GtYM9itx3o_rHdkLAifXpkL56Uput-tAFjwYwB3knl5_GejigUSkikESnJflYgEeXTAVXbiHjHJg7Nc_95mSZWgQ6tU8NmS1tCchvqf70vEhvYWTXQi6-LQepJ8Hl4X2ZsBq3ZIDQDSwP5d_h9MYJGpYW5vv1nC5j83qyQO81BWTWXPPgA95g4Ik-XffCxMf1QWPTFvh_rFw=]

- SafeRack. (n.d.). Chlorosulfonic Acid Chemical Overview. Retrieved from SafeRack website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhQ99T5bvWzyWUw2nUwFJyB9KBfbxFOIS8nALBy0VW9YoS08vZyWk_RSPRA2CpQ6GOJ0YbAnlDDpuYO7NLEsnRKzHC5QX6uDaCNGFcm0SMTlLBZhQNejklShFEX_BMQyOo5SzxNawlZExeimF6DB-OPRS2Sz9NqJQMFL9dZQ==]

- DuPont. (n.d.). Chlorosulfonic Acid (CSA). Product Information Sheet. Retrieved from a publicly available resource. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTp9QWbEdjwGtzXZlvOnQJwrpsMeKiFx6ImGTlvFTTAfkR67DTVfBZtv3Xp1ftFXRAHgPX7VUZry4UVFXyzmcSaDPSpxAZyCh2X6oR9w14K6tRwhFCemZvy9lj6ckQ3bbyIIZK6B5b6dLk-ivQZrE=]

- CAMEO Chemicals. (n.d.). CHLOROSULFONIC ACID. Retrieved from NOAA website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOvedR4Ey5kEIUUsAW0pW7wEfsVSxL9dUL_xAQuKntLrUOttSFyW8OROycBQYKq7_YrljJb4VitROQu2gCV7bf_yYOHVEgKKJP73b45hcSMHH1iVs6e-wWhKJZItcbTrSvZkIqJLLZRA==]

- Solubility of Things. (n.d.). 2-Isopropoxyethanol. Retrieved from Solubility of Things website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE8unRKYImdMahPIznoLHrdFOw9L4d9dNu989AHpe6G4U7RF53XP8eq-n_ipaJca9ws4CtctWVwfWTb_2sj5TDrkQf1rHF05jjin6u_nrIiMMSiEsNYsOjj3tTENu9cZMDURV3e_sCvxzIxbCahSgV_Q==]

- Chemical Engineering. (2021). Sulfonation. Retrieved from Chemical Engineering website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbdky0dGCndcAZXok9Kh0UAgdnIg1ZKR7dEJw9v2cqQAPw0ct9qSTw6GsqHch1XMxA3yLledNNjagkw62x7qouncL14BbktTLxGYA4sPHvbxdltZGcXwBydW-fR7nz7bTvDnAMeP0=]

- BenchChem. (n.d.). Synthesis routes of 2-Isopropoxyethanol. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPwDj3poVaX2WiOy6Y0RoQGxl4i0zzEit1j91tYb-IEAw9SbSnwP6v0rDGIwvu2kol11KyD9_BFyHP36dqHKhweW5jUXKP5ppfs9-qBiswSqfVt4BvYU5jUW684kZHJifzpj9GVLCXS-v-KzfbqtPr6BJ5IPlLxZGzvCwvnHas53Y0DQ==]

- NJ.gov. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY. Retrieved from NJ.gov website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsRricUbNHnQ46Sm8HnccLu7HULq0zRBgbimTs3G6YH2fO6RIU0Ptkv3e2njB-xh-oodvo2f5XbG89UCH5GdiCMQu_GO-RYcafzVcpT5j0TD8aljBivtyKeRnyQB1PfDdgQ5a0osGFP5MSV7288s2WvY2bHrM=]

- Google Patents. (n.d.). EP0466243B1 - Process for the preparation of secondary alkyl sulfate-containing surfactant compositions. Retrieved from Google Patents website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVkMrzytDay1epLFXcT3Ey08l6YXyaaURVSLFvmZGQjteAYio9-0i5TJ4RUDNipELeATY8f9Splno_mXC9olWhdb4xJB0TsKqxh1_RkL9nIM8jaxez1kDGxX8oyA56vBIRTYP2UKaqd8AH1w==]

- SciSpace. (n.d.). Sulfonation by SO3. Retrieved from SciSpace website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-YCpnUZPO90AoCaaFro4iMAEQZNgtdQ-GkZLuePqv3PuWUDXNxstsaZjKPz36GgAhZMVX-lSB-hFOgZwmT1W88sLXln8m-c9E4LCpAVmSlas2IO6XoFp9UUt-adaIGKcJz-bg6zEmMhPRbfXenXWD187a8=]

- Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from Chemithon website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYyxfZmUgWQNxy4ZOoYSFxstROeYHV-KoGTOvJ5z7E9X0HYiN-wBW_2mEfRU_PYrmtW2HCsxGV4jndYT-w_BKK4jMK0yMc19MbHMybJLcS22v8znO1q99dj1XHzeV1ho8HWIuonJwQmwX2GX4PAXk3lZw9xADh8_18Q3JRUknB6GgDcsZYs5PIUbcKUx7iOag=]

- BenchChem. (n.d.). Application Notes and Protocols for 2-Isopropoxyethanol in Organic Synthesis. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH13QKcjd0noHIJzddkIi23JM5KqlSJPWTdBYcawZxQaPGIrH3ZwnNz62vHC2tM9bfmoVDo_4rflOkTgixHdX97s96mKXEL3JiKShLSXJ5hvAorRli2_dBKfXei2TI9WkKS5MEvtilGFX9BR7p4QGJNCHz_ConqjuSR8kUqFVBHrn1Z12tc_3O02c1wbGZmwTfAu-9oO_94b4w9Rou8-jrjUbTAS0NSzFAp]

- Mallak Specialties. (n.d.). 2-Isopropoxyethanol, C5H12O2, 109-59-1. Retrieved from Mallak Specialties website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW_whvmpjJOAqJj0Thn2b0tdg7jBABevjsC6U7HArC541vN3Vw44uUSFAA9YHrFkwHMmDV89M-mPBUzwr204Ea07NKmdBu2JcFGyg5maVa4055uemjYs0PBl79xHEG2phsgs-kd7eynA6_pIZio6oyT33XiugUAt-tZYwufDp7gfb_ywRWzFffmgDW7Dckoo0bOQahr2aw4cgDprlVay7kqiZF6x9JEm0=]

- MDPI. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Retrieved from MDPI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF1vcJeN0P0-tCcO4N-k6enqUrYClT2BelKbEFeeZxPfYG3aEofH7Gl1iByQMuCNJw626xJmVKhDcs3bThTI4zMQxdpFe8SfqM0lgw6u-VIWdcvQBAdBm-cQKW0KeSwTSiYQ==]

- Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from Wikipedia website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2eZcXoxXsE2jL4fDjSxxrcovlwgo64mx-FtxUlwfHlVAbdZj9UVEqpKFuxm1AqRPuLnq_eQzRfy5kcEbhHoyXNbVeckpVCo32fRNR1lW7wKRSUqtFNB3zFQTsQPAmGjcKzbMYocxYjyaBTvC4]

- Wikipedia. (n.d.). Chlorosulfuric acid. Retrieved from Wikipedia website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDs8nG_jwsXtH0gpIsdcqHKvXGAWyxrbdE7BjvnBTfWuuozwSvEMxlurAaUnaKaRK0TxH3vOqICzuthBRTOSKG0kgRDSXYKA4sk5ssZpDLeB0C1Mfhh7MMlsmncJgjIMhFXXlEMlbEWKI7QUs=]

- American Chemical Society. (n.d.). Mechanism of Sulfation of Alcohols. Journal of the American Chemical Society. Retrieved from ACS Publications website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYw52AZebCb6v2tuJnpE2RR_6E001dXTDFLBXavFGB9DOSNOErIbm3lzg-Oq5EDitby8Y4uoGQ5Ltt3yn-PSOUnK9uL_lYyh_14ezylcvTFJ2yq334j0Ku_Ft8G8Yn3iU4xC10JfFq]

- CymitQuimica. (n.d.). CAS 6914-90-5: 1-Methylethyl hydrogen sulfate. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaFW_tguqUyP5wr3WpuYIPYVVF3-Sl7b96VbuKbbGULHZfr9A-5lZlWy5aU76Yk3XwEMvNAhgElCE2QrRqpFV6AUQdD2xZzmk2AX8ScDcGwDZ-l_n2iUNBf4JRnJIcgh6_UA==]

- CymitQuimica. (n.d.). CAS 109-59-1: 2-Isopropoxyethanol. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeis6qwEirChoRO8BoG9S3WVJQIrPUcfsDIPC2MbJ-2OHRbUT-2mfsQkirfLzfHD-HG5CkPcIIey0_VfWNjwaASkoBpgzliP6b9y_xYz8_pn92w543vBUSw0lvOmjzUl45]

- Royal Society of Chemistry. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from a publicly available resource. [https://vertexaisearch.cloud.google.

- Sigma-Aldrich. (n.d.). 2-Isopropoxyethanol 99%. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETHuXOQcAvbRJX7QDzJzT4vvIoIz2fBX07iVvAEFn9rJdjCOEbVFF3y_35yBmC8J7oEbo9-nO83cZbMI7iuIdZeh7wCenKpsII-blMNzVZz_CGfOAY_TL2-NqHIUKB2RU5z-cLSTBDQDwAA-WXxXFpuaf_9w==]

- PubMed. (2008). Determination of Sulfonic Acids and Alkylsulfates by Ion Chromatography in Water. Retrieved from PubMed website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNp5d6oCR--Vi8Yp2Vw_VKT7lePKgT-l2MsNjWmG8S1lAuobYlHpz4ZsxATvL4q-DaxQS39gY8XwsmEmYk2ZRd0hFA_GiS0q5vLW5n-yICT9gYhdHhulzhtXoKLo7lzLcvzjAA]

Sources

- 1. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]

- 2. CAS 6914-90-5: 1-Methylethyl hydrogen sulfate | CymitQuimica [cymitquimica.com]

- 3. CAS 109-59-1: 2-Isopropoxyethanol | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Isopropoxyethanol, C5H12O2, 109-59-1, 2 Isopropoxy, β Hydroxyethyl Isopropyl Ether; Ethylene Glycol Isopropyl Ether [mallakchemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemithon.com [chemithon.com]

- 8. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 9. api.pageplace.de [api.pageplace.de]

- 10. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 11. macro.lsu.edu [macro.lsu.edu]

- 12. atul.co.in [atul.co.in]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. saferack.com [saferack.com]

- 15. nj.gov [nj.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-(Isopropylsulfonyl)ethanol Hydrate: A Strategic Building Block in Modern Organic Synthesis

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, sulfur-containing compounds have garnered significant attention due to their prevalence in a wide array of pharmaceuticals and their ability to modulate physicochemical properties and biological activity.[1] This guide delves into the utility of 2-(Isopropylsulfonyl)ethanol hydrate, a versatile and reactive building block, providing detailed application notes and protocols for its use in the synthesis of valuable organic molecules, particularly nitrogen-containing heterocycles.

Introduction to 2-(Isopropylsulfonyl)ethanol Hydrate: Properties and Potential

2-(Isopropylsulfonyl)ethanol hydrate (CAS No. 98288-49-4) is a bifunctional molecule featuring a primary alcohol and an isopropylsulfonyl group.[2] The sulfonyl group, a key pharmacophore in many drugs, imparts desirable properties such as the ability to form hydrogen bonds and constrain molecular conformations to fit into the active sites of biological targets.[3][4] The presence of the hydroxyl group provides a reactive handle for a variety of chemical transformations, making this compound a valuable precursor for introducing the isopropylsulfonyl ethyl moiety into target molecules.

| Property | Value | Source |

| CAS Number | 98288-49-4 | [2] |

| Molecular Formula | C₅H₁₂O₃S·H₂O | [2] |

| Molecular Weight | 170.23 g/mol | [2] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥95% | [2] |

The Core Principle: Activating the Hydroxyl Group for Nucleophilic Substitution

The primary utility of 2-(isopropylsulfonyl)ethanol in organic synthesis lies in its role as an alkylating agent. However, the hydroxyl group (-OH) is a poor leaving group.[5] Therefore, to facilitate nucleophilic substitution reactions, the hydroxyl group must first be "activated" by converting it into a better leaving group.[1] This is most commonly achieved by transforming the alcohol into a sulfonate ester, such as a mesylate or tosylate.[5][6] This activation step is crucial for the subsequent reaction with nucleophiles.

The general workflow for utilizing 2-(isopropylsulfonyl)ethanol as an alkylating agent is depicted below:

Caption: General workflow for the activation and subsequent alkylation using 2-(Isopropylsulfonyl)ethanol.

Application Protocol: Synthesis of N-[2-(Isopropylsulfonyl)ethyl]piperidine

This protocol details a two-step synthesis of N-[2-(isopropylsulfonyl)ethyl]piperidine, a representative example of a nitrogen-containing heterocycle functionalized with the isopropylsulfonyl ethyl group. This transformation is a cornerstone for generating libraries of compounds for drug discovery.[7]

Step 1: Mesylation of 2-(Isopropylsulfonyl)ethanol

This initial step involves the activation of the primary alcohol by converting it into a mesylate, a good leaving group for the subsequent nucleophilic substitution.[8]

Reaction Scheme:

Materials:

-

2-(Isopropylsulfonyl)ethanol hydrate (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Nitrogen or argon atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(isopropylsulfonyl)ethanol hydrate in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine or pyridine to the cooled solution with stirring.

-

Mesyl Chloride Addition: Slowly add methanesulfonyl chloride dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 2-(isopropylsulfonyl)ethyl mesylate. This intermediate is often used in the next step without further purification.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents moisture from reacting with the highly reactive methanesulfonyl chloride.

-

Cooling to 0 °C: The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions.

-

Base (TEA or Pyridine): Acts as a scavenger for the HCl generated during the reaction, driving the reaction to completion.[8]

-

Anhydrous Solvent: Ensures that water does not compete with the alcohol in reacting with methanesulfonyl chloride.

Step 2: N-Alkylation of Piperidine with 2-(Isopropylsulfonyl)ethyl Mesylate

With the activated intermediate in hand, the next step is the nucleophilic substitution reaction with a nitrogen-containing heterocycle, in this case, piperidine.

Reaction Scheme:

Materials:

-

2-(Isopropylsulfonyl)ethyl mesylate (from Step 1, 1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or argon atmosphere setup

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude 2-(isopropylsulfonyl)ethyl mesylate in anhydrous acetonitrile or DMF.

-

Addition of Reagents: Add potassium carbonate and piperidine to the solution.

-

Heating: Heat the reaction mixture to reflux (for ACN) or to an elevated temperature (e.g., 80 °C for DMF) and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate to yield the crude product.

-

-

Purification: The crude N-[2-(isopropylsulfonyl)ethyl]piperidine can be purified by column chromatography on silica gel.

Self-Validating System:

The success of each step can be validated through standard analytical techniques. The formation of the mesylate in Step 1 can be confirmed by ¹H NMR spectroscopy by observing the appearance of a new singlet corresponding to the methyl protons of the mesyl group. The final product in Step 2 can be characterized by ¹H and ¹³C NMR, and its purity can be assessed by HPLC and mass spectrometry.

Broader Applications and Future Outlook

The protocol described above is a template that can be adapted for the N-alkylation of a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[7] By varying the nucleophile, a diverse library of sulfonyl-containing compounds can be synthesized for biological screening.

Furthermore, the strategic incorporation of the isopropylsulfonyl moiety can be seen in potent and selective modulators of biological targets, such as the TRPV4 channel agonist GSK1016790A.[9][10] While the specific synthesis of this complex molecule may involve numerous steps, the fundamental transformation of activating an alcohol to introduce a sulfonyl-containing fragment is a key concept.

The continued exploration of building blocks like 2-(isopropylsulfonyl)ethanol hydrate will undoubtedly fuel the discovery of new therapeutic agents. Its straightforward activation and versatile reactivity make it a valuable tool in the arsenal of the modern synthetic chemist.

Safety Precautions

-

Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine and Triethylamine are flammable and have strong odors. Handle in a fume hood.

-

Piperidine is a flammable and corrosive liquid. Handle with appropriate PPE in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

-

Di, L. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3565-3583. [Link]

-

Deng, J., & Hamann, L. G. (2015). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 15(13), 1237–1254. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

Li, B., & Che, C. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(6), 917-920. [Link]

-

Pellissier, H. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Catalysis Science & Technology, 6(19), 7088-7094. [Link]

-

Organic Chemistry Portal. (n.d.). Tosylates And Mesylates. Retrieved February 15, 2026, from [Link]

-

Everaerts, W., et al. (2010). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. The Journal of biological chemistry, 285(18), 13625–13634. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved February 15, 2026, from [Link]

- U.S. Patent No. US20050176752A1. (2005).

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved February 15, 2026, from [Link]

-

Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Intravesicularly infused GSK1016790A reduces the bladder capacity of.... Retrieved February 15, 2026, from [Link]

-

RSC Publishing. (n.d.). Synthesis of a 12-membered cyclic siloxane possessing alkoxysilyl groups as a nanobuilding block and its use for preparation of gas permeable membranes. Retrieved February 15, 2026, from [Link]

-

RSC Publishing. (n.d.). Synthesis of blue light emitting heterocycles via cyclization of 2-pyridine derived 4-azido-r1,2,3-triazoles. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of S-substituted 5-sulfonylmethyl(ethyl)-1,3,4-thiadiazol-2-amines. Retrieved February 15, 2026, from [Link]

-

PMC. (2023, June 23). TRPV4-Rho GTPase complex structures reveal mechanisms of gating and disease. [Link]

-

NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved February 15, 2026, from [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents [patents.google.com]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EP3091007A1 - Process for the preparation of piperidine compounds - Google Patents [patents.google.com]

- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 9. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Side reactions and byproduct formation in the synthesis of sulfonylated alcohols

Technical Support Center: Synthesis of Sulfonylated Alcohols Ticket ID: #TS-SULF-001 Topic: Troubleshooting Side Reactions & Byproduct Formation Status: Active Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are likely here because your sulfonylation (Mesylation, Tosylation, or Triflation) failed to yield the expected quantitative conversion. Instead, you are observing alkyl chlorides, alkenes, symmetrical ethers, or a "black tar" in your reaction flask.

This guide treats your chemical synthesis as a system. When the system fails, it is usually due to a competing mechanistic pathway that was inadvertently favored by reaction conditions.

Safety Warning: Alkyl sulfonates (mesylates, tosylates, triflates) are powerful alkylating agents and potential genotoxins. Handle all crude mixtures as if they are highly toxic. Triflic anhydride reacts violently with water.

Module 1: The "Alkyl Chloride" Trap (Mesylation)

Issue: You attempted to synthesize a mesylate (R-OMs) using Methanesulfonyl Chloride (MsCl) and Triethylamine (Et

The Mechanism of Failure:

Contrary to popular belief, mesylation with amine bases often proceeds via a Sulfene intermediate (

-

Base deprotonates the

-proton of MsCl, generating a Sulfene. -

Alcohol attacks the Sulfene to form the Mesylate.

-

The Problem: The reaction generates chloride ions (

) as a byproduct. In the presence of the generated pyridinium/ammonium salts, these chloride ions become nucleophilic enough to attack your newly formed mesylate, converting it to an alkyl chloride via an

Troubleshooting Protocol:

| Variable | Recommendation | Why? |

| Reagent | Switch to Methanesulfonic Anhydride ( | Eliminates the generation of |

| Base | Use DIPEA or 2,6-Lutidine | Hindered bases are less likely to form nucleophilic salts that solubilize chloride ions. |

| Temp | < 0°C (Strict Control) | Substitution (R-Cl formation) has a higher activation energy than Sulfonylation. Keep it cold to freeze out the side reaction. |

Visualizing the Competition:

Figure 1: The competitive pathway between stable mesylate formation and subsequent conversion to alkyl chloride.[1]

Module 2: The "Black Tar" Effect (Triflation)

Issue: Upon adding Triflic Anhydride (

The Mechanism of Failure:

Pyridine is nucleophilic. It attacks

-

This salt is highly electrophilic.

-

It can undergo ring-opening polymerization or react with the alcohol to form N-alkylated pyridinium salts (impurities) rather than the O-triflate.

-

The "tar" is often polymerized pyridine derivatives.

Troubleshooting Protocol:

Q: Which base should I use? A: 2,6-Di-tert-butylpyridine (DTBP) or 2,6-Lutidine.

-

Reasoning: The steric bulk at the 2,6-positions prevents the nitrogen lone pair from attacking the sulfur of the anhydride (preventing N-sulfonylation) but still allows the base to accept a small proton (acting as a proton sponge).

Standard Operating Procedure (Triflation):

-

Solvent: DCM (Anhydrous).

-

Base: 2,6-Lutidine (1.2 equiv).

-

Temp: Cool to -78°C (Essential).

-

Addition: Add

dropwise. -

Quench: Do not allow to warm above 0°C before quenching with dilute bicarbonate.

Module 3: Elimination & Ether Formation

Issue: NMR shows alkene protons (Elimination) or doubling of the alkyl chain (Ether R-O-R).

Diagnostic Table:

| Symptom | Cause | Solution |

| Alkene Formation | Base was too strong or substrate is sterically hindered (E2 Elimination).[2] | 1. Switch to a weaker base (Pyridine instead of Et3N).2. Use Triflate instead of Tosylate. (Triflation is so fast it can occur at -78°C, where elimination is kinetically suppressed). |

| Symmetrical Ether (R-O-R) | The alcohol (nucleophile) attacked the product (electrophile). | 1. Use excess anhydride/chloride (force the alcohol to react with reagent, not product).2. Dilute the reaction (0.1 M or lower). |

Module 4: Stability & Purification (The "Disappearing Product")

Issue: TLC showed a perfect spot, but after flash chromatography, the product is gone or decomposed.

The Mechanism of Failure:

Silica gel is slightly acidic (

-

Secondary and tertiary sulfonates, as well as allylic/benzylic sulfonates, are acid-sensitive.

-

The silica catalyzes the solvolysis or elimination of the sulfonate group during the column run.

The "Buffered Silica" Protocol: You must neutralize the silica gel before loading your compound.

-

Prepare Slurry: Mix silica gel with your eluent (e.g., Hexanes/EtOAc).

-

Add Buffer: Add 1% to 3% Triethylamine (Et

N) to the slurry. -

Pack Column: Pour the slurry.

-

Flush: Run 2 column volumes of eluent without Et

N to remove excess base (optional, but recommended for very sensitive separations). -

Run: Load sample. The silica surface is now neutralized.[3]

Decision Tree: Selecting the Right Conditions

Use this logic flow to determine your starting point.

Figure 2: Logic flow for reagent and protocol selection based on substrate sensitivity.

References

-

King, J. F., & du Manoir, J. R. (1975). Quaternary methylsulfonylammonium salts.[4] New reagents for mesylation. Mechanism of hydrogen multiexchange in sulfene reactions. Journal of the American Chemical Society.[4][5] Link

-

Charette, A. B. (2010). Trifluoromethanesulfonic Anhydride.[6] Encyclopedia of Reagents for Organic Synthesis. Link

-

Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions.[7]Link

-

BenchChem. (n.d.). Technical Support: Purification of Acid Sensitive Compounds on Silica.Link

-

Master Organic Chemistry. (2015). Tosylates and Mesylates.[1][8][9][10]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. "Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxide" by Jun Y. Kang and Hai Huang [oasis.library.unlv.edu]

- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

How to remove unreacted starting materials from 2-(Isopropylsulfonyl)ethanol hydrate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-(Isopropylsulfonyl)ethanol hydrate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in removing unreacted starting materials and other impurities from your final product.

Introduction: Understanding the Chemistry of Purification

The synthesis of 2-(Isopropylsulfonyl)ethanol typically proceeds via the oxidation of its thioether precursor, 2-(isopropylthio)ethanol. This reaction, while generally efficient, can often result in a crude product containing unreacted starting material, the intermediate sulfoxide, and residual oxidizing agents or their byproducts. Given that 2-(Isopropylsulfonyl)ethanol is a polar and water-soluble compound, its purification requires strategies that effectively separate molecules with similar polarities. This guide will walk you through logical, step-by-step approaches to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most likely impurities in my crude 2-(Isopropylsulfonyl)ethanol hydrate, and how do they affect my downstream applications?

The primary impurities you are likely to encounter originate from the synthetic route:

-

Unreacted 2-(Isopropylthio)ethanol: This is the most common starting material impurity. Its presence can interfere with subsequent reactions where the sulfone moiety is critical for activity or structure.

-

2-(Isopropylsulfinyl)ethanol (the sulfoxide): This is an intermediate in the oxidation process. While structurally similar to the desired sulfone, its electronic and steric properties are different, which can impact biological activity and reaction outcomes.

-

Residual Oxidizing Agents and Byproducts: Depending on the oxidant used (e.g., hydrogen peroxide, m-CPBA), you may have residual acids or other byproducts that can affect the pH of your sample and catalyze degradation.

The presence of these impurities can lead to inaccurate biological assay results, side reactions in subsequent synthetic steps, and difficulties in characterization.

Table 1: Physicochemical Properties of Target Compound and Key Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |

| 2-(Isopropylthio)ethanol | C5H12OS | 120.21 | ~170-175 | Less Polar |

| 2-(Isopropylsulfinyl)ethanol | C5H12O2S | 136.21 | Higher than thioether | Intermediate Polarity |

| 2-(Isopropylsulfonyl)ethanol | C5H12O3S | 152.21 | Higher than sulfoxide | Most Polar |

Diagram 1: Synthetic Pathway and Common Impurities

Caption: Synthetic route to 2-(Isopropylsulfonyl)ethanol and key impurities.

FAQ 2: My crude product is an oil and won't crystallize. How can I purify it?

"Oiling out" is a common issue with polar compounds that have relatively low melting points or are hygroscopic. Here’s a systematic approach to address this:

Troubleshooting Protocol: Oiling Out During Crystallization

-

Initial Assessment:

-

Confirm that the majority of the solvent has been removed from your crude product. Residual solvent can significantly depress the melting point.

-

Analyze a small aliquot of the oil by TLC or HPLC to get a semi-quantitative idea of the impurity levels. High impurity content can prevent crystallization.

-

-

Purification Strategy 1: Liquid-Liquid Extraction (for removing less polar impurities)

-

Rationale: This technique separates compounds based on their differential solubility in two immiscible liquids. The less polar 2-(isopropylthio)ethanol will have a higher affinity for a non-polar organic solvent compared to the highly polar 2-(isopropylsulfonyl)ethanol.

-

Protocol:

-

Dissolve your crude oil in a minimal amount of water.

-

Transfer the aqueous solution to a separatory funnel.

-

Add an equal volume of a non-polar organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

-

Shake the funnel vigorously, venting frequently.

-

Allow the layers to separate. The aqueous layer (bottom, if using a denser solvent like dichloromethane) will contain your product, while the organic layer will contain the less polar impurities.

-

Drain the aqueous layer and repeat the extraction of the aqueous layer with fresh organic solvent two more times.

-

Combine the organic layers and wash them with a small amount of brine to recover any dissolved product.

-

Combine all aqueous layers and carefully remove the water under reduced pressure to yield the partially purified product.

-

-

-

Purification Strategy 2: Mixed-Solvent Recrystallization

-

Rationale: If a single solvent doesn't provide the desired solubility profile for recrystallization, a two-solvent system can be effective. One solvent should readily dissolve the compound, while the other should be a poor solvent in which the compound is insoluble.[1][2]

-

Protocol:

-

Dissolve your partially purified oil in a minimal amount of a "good" solvent (e.g., ethanol, methanol, or isopropanol) at an elevated temperature.[3][4]

-